3-(4-hydroxyquinazolin-2-yl)-N-{2-[2-(piperidin-1-yl)ethoxy]phenyl}propanamide
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Overview
Description
3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(2-PIPERIDINOETHOXY)PHENYL]PROPANAMIDE is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core and a piperidinoethoxyphenyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(2-PIPERIDINOETHOXY)PHENYL]PROPANAMIDE typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The piperidinoethoxyphenyl side chain is then introduced through nucleophilic substitution reactions, often using piperidine and 2-bromoethoxybenzene as starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(2-PIPERIDINOETHOXY)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions can modify the piperidinoethoxyphenyl side chain, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, each with unique chemical and biological properties
Scientific Research Applications
3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(2-PIPERIDINOETHOXY)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry
Mechanism of Action
The mechanism of action of 3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(2-PIPERIDINOETHOXY)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(((3-(4-CL-PHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)METHYL)BENZONITRILE
- METHYL 4-[({[3-(4-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETYL)AMINO]BENZOATE
- 4-((((3-(4-BR-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL)AC)AMINO)BENZAMIDE
Uniqueness
What sets 3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(2-PIPERIDINOETHOXY)PHENYL]PROPANAMIDE apart from these similar compounds is its specific piperidinoethoxyphenyl side chain.
Properties
Molecular Formula |
C24H28N4O3 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-[2-(2-piperidin-1-ylethoxy)phenyl]propanamide |
InChI |
InChI=1S/C24H28N4O3/c29-23(13-12-22-25-19-9-3-2-8-18(19)24(30)27-22)26-20-10-4-5-11-21(20)31-17-16-28-14-6-1-7-15-28/h2-5,8-11H,1,6-7,12-17H2,(H,26,29)(H,25,27,30) |
InChI Key |
BKTSJSJNPVLRTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2NC(=O)CCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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